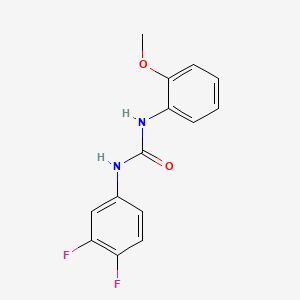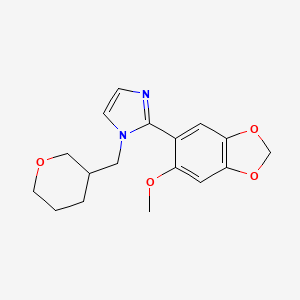![molecular formula C12H12N4S B5352504 3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5352504.png)
3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazine ring fused to an indole moiety, with a propylsulfanyl group attached to the triazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of isatin with thiocarbohydrazide in glacial acetic acid to form the intermediate 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol . This intermediate can then be reacted with propyl bromide in the presence of a base such as potassium carbonate to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The propylsulfanyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate or sodium hydride are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazine ring.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole has shown potential in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce oxidative stress in cancer cells, leading to cell death . The compound may also interact with enzymes or receptors involved in cell proliferation and apoptosis, thereby inhibiting cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-triazino[5,6-b]indole: Lacks the propylsulfanyl group but shares the core structure.
1,2,4-triazino[5,6-b]indole-3-thiol: Contains a thiol group instead of the propylsulfanyl group.
1,2,4-triazino[5,6-b]indole-3-amine: Contains an amino group instead of the propylsulfanyl group.
Uniqueness
3-(propylsulfanyl)-5
Propiedades
IUPAC Name |
3-propylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-2-7-17-12-14-11-10(15-16-12)8-5-3-4-6-9(8)13-11/h3-6H,2,7H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDJXTTTXAPJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-dimethoxy-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5352421.png)
![2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B5352424.png)
![1'-benzyl-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5352438.png)
![7-but-3-enoyl-2-ethyl-N-[2-(tetrahydrofuran-3-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5352445.png)
![N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5352455.png)
![{1'-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5352456.png)


![N-[1-(2,4-dimethylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B5352486.png)


![ETHYL 2-{2-[(4-METHOXY-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B5352526.png)
![8-Methyl-2,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene;hydrochloride](/img/structure/B5352530.png)
![(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B5352541.png)
